molecular formula C16H29NO4 B1469864 1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid CAS No. 2197418-31-6

1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid

Cat. No. B1469864
CAS RN: 2197418-31-6
M. Wt: 299.41 g/mol
InChI Key: FXZCTBCVFGPHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It’s also used for the protection of hydroxy groups . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

The Boc group is typically introduced to an amino acid through a reaction with di-tert-butyl dicarbonate under basic conditions . The resulting Boc-protected amino acid can then be used as a starting material in peptide synthesis .


Chemical Reactions Analysis

In peptide synthesis, the Boc group can be removed through an acid-mediated deprotection step . This typically involves treatment with a strong acid like trifluoroacetic acid (TFA), which results in the removal of the Boc group and the formation of a free amine .

Mechanism of Action

The mechanism of Boc deprotection involves the protonation of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid . This carbamic acid then undergoes decarboxylation to yield the free amine .

Safety and Hazards

Boc-protected amino acids can cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, it’s important to handle these compounds with care, using appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Research is ongoing into the use of Boc-protected amino acids in peptide synthesis, including the development of new synthetic methods and applications . For example, Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis, offering a promising new approach to peptide synthesis .

properties

IUPAC Name

3-(2,2-dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-15(2,3)10-11-8-7-9-17(12(11)13(18)19)14(20)21-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZCTBCVFGPHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-neopentyl-2-piperidinecarboxylic acid

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